
tert-Butyl 2-acetamidoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-acetamidoprop-2-enoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetamido group, and a prop-2-enoate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamidoprop-2-enoate typically involves the esterification of 2-acetamidoprop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{2-acetamidoprop-2-enoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-acetamidoprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation can yield carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-acetamidoprop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-acetamidoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then interact with biological pathways to exert their effects.
Comparación Con Compuestos Similares
tert-Butyl acetate: An ester with a similar tert-butyl group but different functional groups.
2-Acetamidoprop-2-enoic acid: The parent acid of tert-Butyl 2-acetamidoprop-2-enoate.
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
Uniqueness: this compound is unique due to the combination of its ester and amide functional groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Propiedades
Número CAS |
57001-46-4 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
tert-butyl 2-acetamidoprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-6(10-7(2)11)8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,11) |
Clave InChI |
BQKIGJVQAAOYOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


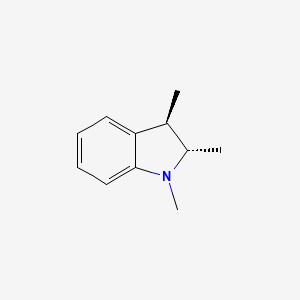
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
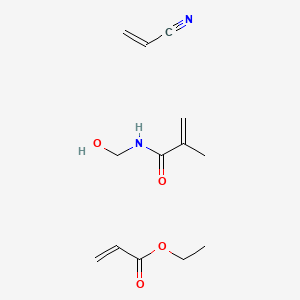

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)



![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
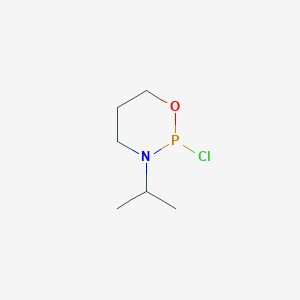
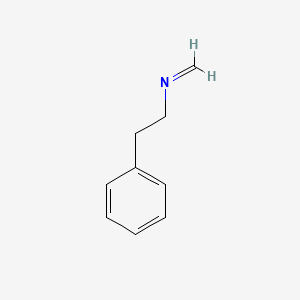
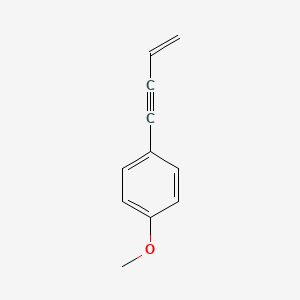
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
